1-Amino-2-naphthol-4-sulfonic acid

説明

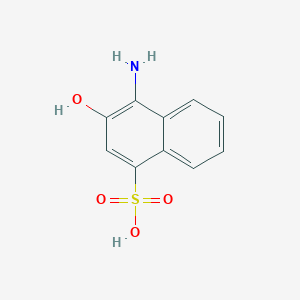

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (CAS: 116-63-2, molecular formula: C₁₀H₉NO₄S) is a naphthalene sulfonic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) functional groups at the 4- and 3-positions, respectively. It is a white-to-gray crystalline powder with a molecular weight of 239.25 g/mol, sparingly soluble in water but soluble in alkaline solutions and hot sodium bisulfite .

特性

IUPAC Name |

4-amino-3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCMFQDTWCCLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059434 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS] | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-63-2 | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 116-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 116-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46SK3P33G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nitrosation Reaction Mechanism

The synthesis begins with 2-naphthol, which undergoes nitrosation in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The process involves three critical phases:

-

Alkaline Dissolution : 2-Naphthol is dissolved in a 5–10% sodium hydroxide (NaOH) solution containing a dispersant (e.g., sodium lauryl sulfate). The dispersant, added at 0.05–5% of the 2-naphthol weight, prevents particle agglomeration during subsequent acidification.

-

Acid Precipitation : Concentrated HCl is added to adjust the pH to 6–7, precipitating 2-naphthol as fine crystals. This step ensures uniform particle size, which is critical for consistent nitrosation.

-

Nitrosation : Sodium nitrite (50–55% of 2-naphthol weight) and HCl (65–75% of 2-naphthol weight) are introduced at 0–5°C. The reaction proceeds for 2–6 hours, forming the nitroso intermediate, which is subsequently reduced to the target compound.

Role of Dispersants in Reaction Efficiency

The Chinese patent emphasizes the dispersant’s role in mitigating crystal aggregation during acidification. For example, sodium lauryl sulfate at 0.3% of the 2-naphthol weight increased yields to 80.2% compared to traditional methods lacking dispersants. This innovation reduces reliance on specialized equipment, lowering production costs.

Optimization of Reaction Conditions

Temperature and Time Parameters

The nitrosation step is highly temperature-sensitive. Trials from the patent demonstrate that maintaining 0–2°C for 4–6 hours optimizes yield (Table 1). Elevated temperatures (e.g., 2–5°C) shorten reaction times but marginally reduce output.

Table 1: Impact of Temperature and Time on Yield

| Example | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0–2 | 4 | 80.2 |

| 2 | 2–5 | 2 | 79.5 |

| 3 | 0–2 | 6 | 81.0 |

Reagent Ratios and Stoichiometry

Stoichiometric precision is critical. Sodium nitrite must be added at 50–55% of the 2-naphthol weight to avoid excess nitrous acid, which promotes tar formation. Similarly, HCl at 65–75% ensures complete protonation without oversaturating the solution.

Industrial Scalability and Economic Considerations

The patent’s method is designed for industrial adoption. Key advantages include:

-

Reduced Dispersant Usage : At 0.05–5% dispersant concentrations, raw material costs are minimized.

-

Energy Efficiency : Low-temperature reactions (0–5°C) require basic refrigeration, avoiding cryogenic systems.

-

Waste Reduction : Filterable tars constitute <2% of byproducts, simplifying disposal.

Comparative Analysis of Synthetic Methods

While historical methods relied on uncontrolled nitrosation without dispersants (yields ~70%), the modern approach achieves 79–81% yields. Spectroscopic data from NIST confirms the product’s purity, with IR spectra aligning with the expected functional groups.

化学反応の分析

Types of Reactions: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can yield different amino or hydroxyl derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and hydrazine are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amino or hydroxyl derivatives.

Substitution: Various acylated or sulfonated derivatives.

科学的研究の応用

Analytical Chemistry

Electrochemical Detection:

One of the significant applications of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is in electrochemical sensors. It has been used to modify glassy carbon electrodes for the detection of various analytes, including pharmaceuticals. For example, a study demonstrated its use in a square wave voltammetric method for the determination of amoxicillin in pharmaceutical formulations. The modified electrode exhibited enhanced sensitivity and selectivity, allowing for accurate quantification of amoxicillin in different tablet brands .

Table 1: Performance Metrics of Electrochemical Sensors Using 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | mol L |

| Limit of Quantification (LOQ) | mol L |

| % RSD | < 6.58% |

Photostabilizers in Materials Science

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has been synthesized into organotin complexes that serve as photostabilizers for poly(vinyl chloride). These complexes significantly enhance the material's resistance to UV degradation. In a comparative study, it was found that the use of these complexes reduced the rate of photodegradation by up to 59.5-fold compared to traditional stabilizers .

Table 2: Photostabilization Efficiency of Organotin Complexes

| Stabilizer Type | Reduction Factor (Rq) |

|---|---|

| Tin-Naphthalene Sulfonic Acid | 59.5 |

| Traditional Stabilizers | 5.2 - 16.6 |

Pharmaceutical Applications

In medicinal chemistry, derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized and evaluated for antimicrobial activity. A study reported on the synthesis and evaluation of various derivatives, concluding that certain modifications enhanced their efficacy against bacterial strains . This highlights the potential for developing new antimicrobial agents based on this compound.

Dye Manufacturing

The compound is also utilized in dye manufacturing due to its sulfonic acid group, which enhances solubility and binding properties in textile applications. Its derivatives are employed as colorants in various industries, including textiles and inks.

Environmental Applications

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has shown potential in environmental chemistry for detecting aromatic sulfonated compounds through ion-interaction high-performance liquid chromatography (HPLC). This application is vital for monitoring pollutants and ensuring environmental safety .

Case Study 1: Electrochemical Sensor Development

A research team developed a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)-modified electrode for detecting ephedrine in human urine samples. The sensor demonstrated high sensitivity and selectivity, showcasing its potential for clinical diagnostics .

Case Study 2: Photostabilization Research

In another study focusing on photostabilizers, the incorporation of tin complexes derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid into PVC formulations resulted in significantly improved UV stability, indicating its effectiveness as a stabilizing agent in polymer applications .

作用機序

The mechanism of action of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on HIV-1 reverse transcriptase is due to its ability to bind to the enzyme’s active site, thereby preventing the polymerase and ribonuclease H activities necessary for viral replication .

類似化合物との比較

Structural and Functional Group Analysis

Computational Insights

Density functional theory (DFT) studies reveal that AHNSA’s amino and hydroxyl groups facilitate radical cation formation during polymerization, enabling conductive polymer synthesis . Its binding energy with biomolecules (e.g., caffeine, ephedrine) exceeds that of simpler sulfonic acids, highlighting its versatility in supramolecular chemistry .

Research Findings and Data Tables

生物活性

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) is a compound with diverse biological activities and applications, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including its role as a fluorescent dye, its interactions with various biological pathways, and its potential therapeutic applications.

- IUPAC Name : 4-amino-3-hydroxynaphthalene-1-sulfonic acid

- Molecular Formula : C₁₀H₉NO₄S

- Molecular Weight : 239.25 g/mol

- Appearance : Pink to light purple granular powder

1. Fluorescent Dye

AHNSA is primarily recognized for its use as a fluorescent dye in various biochemical assays. Its fluorescent properties enable it to be utilized in tracking cellular processes and in imaging techniques .

2. Antimicrobial Activity

Research indicates that AHNSA exhibits significant antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been shown to enhance the effectiveness of antibiotics like amoxicillin by modifying their electrochemical properties, which improves their detection and quantification in pharmaceutical formulations .

3. Cellular Mechanisms

AHNSA interacts with several cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Specifically, it has been implicated in:

- Apoptosis : AHNSA may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Inflammation : It has been linked to modulation of inflammatory responses via NF-κB signaling pathways .

Case Studies

-

Electrochemical Properties :

A study demonstrated the use of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrodes for the detection of amoxicillin. The modified electrodes showed enhanced catalytic properties for the oxidation of amoxicillin, indicating potential applications in drug monitoring . -

Antimicrobial Efficacy :

In vitro studies have shown that AHNSA enhances the antimicrobial activity of beta-lactam antibiotics against resistant strains of bacteria. This suggests its potential as an adjuvant therapy in treating infections caused by resistant pathogens . -

Photostabilization Properties :

AHNSA has also been studied for its role in stabilizing photodegradable materials, such as poly(vinyl chloride) (PVC). Organotin complexes containing AHNSA were found to significantly reduce photodegradation rates, showcasing its utility in material science .

Table 1: Electrochemical Detection of Amoxicillin Using AHNSA Modified Electrodes

| Tablet Brand | Linear Regression Equation | R² | Labeled AMX (mg/tablet) | Detected AMX (µmol L⁻¹) | % Detected |

|---|---|---|---|---|---|

| APF | Ipa/µA = -2.60 - 0.14C/µM | 0.99936 | 500 | 19.25 ± 5.82 | 100.78 |

| EPHARM | Ipa/µA = -2.50 - 0.13C/µM | 0.99929 | 500 | 19.08 ± 5.66 | 97.84 |

Data derived from voltammetric studies demonstrating the accuracy and precision of AHNSA-modified electrodes for drug detection .

Q & A

Basic: How can researchers determine the purity and structural integrity of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for experimental use?

Methodological Answer:

Purity assessment typically involves high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry, calibrated against known standards. Structural confirmation requires spectroscopic techniques:

- NMR (¹H/¹³C) to verify aromatic proton environments and sulfonic/amino group positions.

- FT-IR to identify functional groups (e.g., -OH at ~3400 cm⁻¹, -SO₃H at ~1040 cm⁻¹).

- Elemental analysis (CHNS) to validate empirical formula (C₁₀H₉NO₄S) .

For solubility-dependent studies, solubility profiles in sodium carbonate (0.1 g/3 mL) or alkaline solutions should be confirmed to avoid experimental artifacts .

Basic: What are the key considerations for handling and storing 4-amino-3-hydroxynaphthalene-1-sulfonic acid in compliance with laboratory safety protocols?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at room temperature away from light due to photosensitivity .

- Safety: Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize spills with sodium bicarbonate. Avoid organic solvents like ethanol or ether for cleaning, as the compound has low solubility .

- Waste disposal: Follow GHS guidelines for sulfonic acid derivatives; neutralize with alkaline solutions before disposal .

Advanced: How can 4-amino-3-hydroxynaphthalene-1-sulfonic acid be utilized in designing fluorescent sensors for heavy metal detection (e.g., Cr(VI), Pb(II))?

Methodological Answer:

The compound’s sulfonic and phenolic groups enable chelation with metal ions. A common approach involves:

- Doping into conductive polymers: Electropolymerize pyrrole with 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) to create AHNSA-PPy composites. The sulfonic groups enhance ion-exchange capacity for Cr(VI) adsorption .

- Fluorescence quenching assays: Functionalize AHNSA with fluorophores (e.g., BODIPY derivatives). Monitor emission intensity changes at λₑₓ/λₑₘ = 493/503 nm upon metal binding. Calibrate using Stern-Volmer plots to quantify detection limits (e.g., 0.1 ppb for Cr(VI)) .

- Validation: Cross-check results with ICP-MS to resolve discrepancies in heterogeneous matrices .

Advanced: What enzymatic strategies are effective for synthesizing naphthoquinone derivatives from 4-amino-3-hydroxynaphthalene-1-sulfonic acid?

Methodological Answer:

- CotA-laccase biocatalysis: Use Bacillus subtilis CotA-laccase (pH 5–7, 30–40°C) to oxidize AHNSA into ortho-naphthoquinone intermediates. Kinetic parameters (e.g., kcat = 2.1 s⁻¹, Km = 0.45 mM) confirm enzyme specificity for AHNSA over other amines .

- One-pot coupling: Introduce substituted arylamines (e.g., 4-aminophenol) to the reaction mixture. The quinone intermediate undergoes nucleophilic attack at the C1 position, displacing the sulfonyl group to form 4-arylamino-1,2-naphthoquinones .

- Characterization: Confirm regioselectivity via X-ray crystallography (triclinic P-1 space group) and DFT calculations .

Advanced: How can researchers resolve contradictions in reported fluorescence quenching efficiencies of AHNSA-based sensors across different matrices?

Methodological Answer:

- Matrix normalization: Use standard addition methods to account for interfering ions (e.g., Na⁺, Ca²⁺) in environmental samples.

- Surface modification: Functionalize sensors with polyethylene glycol (PEG) to reduce non-specific binding in biological fluids .

- Cross-validation: Compare quenching data with alternative techniques (e.g., electrochemical impedance spectroscopy) to identify false positives .

Advanced: What mechanistic insights explain the role of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in polypyrrole (PPy) conductivity enhancement?

Methodological Answer:

- Doping mechanism: AHNSA acts as a dopant during PPy electropolymerization, where sulfonate anions (SO₃⁻) stabilize the polymer’s cationic backbone, improving charge-carrier mobility .

- Morphological control: AHNSA-doped PPy exhibits a fibrillar nanostructure (SEM analysis), increasing surface area for ion adsorption. Conductivity reaches ~10 S/cm, validated by four-point probe measurements .

Basic: What are the cross-disciplinary applications of 4-amino-3-hydroxynaphthalene-1-sulfonic acid beyond synthetic chemistry?

Methodological Answer:

- Biomedicine: Synthesize Schiff base complexes (e.g., Cu(II)-AHNSA) for cytotoxic studies against A549 lung cancer cells (IC₅₀ = 12–18 μM) .

- Environmental science: Develop AHNSA-PPy adsorbents for Cr(VI) removal (qₘₐₓ = 98 mg/g at pH 2) via redox and ion-exchange mechanisms .

Advanced: How can researchers optimize the synthesis of AHNSA-derived coordination polymers for catalytic applications?

Methodological Answer:

- Solvothermal synthesis: React AHNSA with transition metals (e.g., Zn²⁺, Ni²⁺) in DMF/H₂O (1:1) at 120°C for 24 hours. Characterize porosity via BET (e.g., 450 m²/g surface area) .

- Catalytic testing: Evaluate oxidation of benzyl alcohol to benzaldehyde using H₂O₂; optimize turnover frequency (TOF) by adjusting metal-ligand ratios .

Basic: What thermodynamic parameters govern the stability of AHNSA under oxidative conditions?

Methodological Answer:

- TGA/DSC: Thermal decomposition begins at 220°C (ΔH = −185 kJ/mol). Stability in aqueous solutions is pH-dependent; degradation accelerates below pH 2 or above pH 10 .

- Redox potential: Cyclic voltammetry reveals oxidation peaks at +0.75 V (vs. Ag/AgCl), indicating susceptibility to electrochemical oxidation .

Advanced: How can computational modeling (e.g., DFT, MD) guide the design of AHNSA-based materials?

Methodological Answer:

- DFT calculations: Optimize molecular geometry at the B3LYP/6-311G** level to predict electronic properties (e.g., HOMO-LUMO gap = 3.2 eV) .

- Molecular docking: Simulate AHNSA interactions with biological targets (e.g., DNA grooves) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。